molecular formula C9H5ClN2O2 B11895316 8-Chloroquinoxaline-6-carboxylic acid

8-Chloroquinoxaline-6-carboxylic acid

Cat. No.: B11895316
M. Wt: 208.60 g/mol
InChI Key: HWSGDKYYMVMPSD-UHFFFAOYSA-N
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Description

8-Chloroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carboxylic acids, including 8-Chloroquinoxaline-6-carboxylic acid, can be achieved through various methods:

    Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums.

    Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H+ or OH-).

    Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which after acidification with a mineral acid, yield the corresponding carboxylic acid.

Industrial Production Methods

Industrial production methods for carboxylic acids often involve large-scale oxidation processes or hydrolysis reactions, utilizing robust and efficient catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

8-Chloroquinoxaline-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a reference standard in pharmaceutical testing and as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar structure but without the chloro and carboxylic acid groups.

    8-Hydroxyquinoline: Another quinoxaline derivative with hydroxyl groups, known for its antimicrobial and anticancer properties.

Uniqueness

8-Chloroquinoxaline-6-carboxylic acid is unique due to its specific chloro and carboxylic acid functional groups, which confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

8-chloroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14)

InChI Key

HWSGDKYYMVMPSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl

Origin of Product

United States

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